Sivelestat sodium tetrahydrate
CAS No.: 201677-61-4
Cat. No.: VC0003781
Molecular Formula: C20H24N2NaO8S
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201677-61-4 |
---|---|
Molecular Formula | C20H24N2NaO8S |
Molecular Weight | 475.5 g/mol |
IUPAC Name | sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate |
Standard InChI | InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2 |
Standard InChI Key | XNZHCGXLUOQCBD-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] |
Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na] |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Molecular Composition
Sivelestat sodium tetrahydrate is a tetrahydrated sodium salt derived from sivelestat, featuring a complex structure with a pivaloyloxy phenylsulfonamido benzoyl amino acetate backbone. The IUPAC name is sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate . Its molecular weight is 528.5 g/mol, and the compound exhibits solubility in dimethyl sulfoxide (DMSO) and ethanol (100 mg/mL) but is insoluble in water .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 528.5 g/mol |
Solubility (DMSO/EtOH) | 100 mg/mL (189.21 mM) |
CAS Number | 201677-61-4 |
SMILES Notation | CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] |
Structural Activity Relationship
The compound’s inhibitory activity against neutrophil elastase is attributed to its competitive binding to the enzyme’s active site, facilitated by the sulfonamido and benzoyl groups. The tetrahydrate form enhances stability, ensuring optimal bioavailability in physiological environments .
Pharmacological Mechanism of Action
Neutrophil Elastase Inhibition
Sivelestat sodium tetrahydrate acts as a reversible, competitive inhibitor of neutrophil elastase (NE), with a reported half-maximal inhibitory concentration () of 14 nM . NE is a proteolytic enzyme released by activated neutrophils during inflammation, contributing to tissue damage via degradation of extracellular matrix proteins (e.g., elastin, collagen) and amplification of pro-inflammatory cytokine release (e.g., IL-1β, IL-6, TNF-α) . By inhibiting NE, sivelestat reduces endothelial permeability, neutrophil adhesion, and transmigration, thereby attenuating organ damage .
Modulation of Inflammatory Pathways
Preclinical studies demonstrate that sivelestat suppresses the JNK/NF-κB and TGF-β/Smad signaling pathways, reducing oxidative stress and apoptosis in endothelial cells . In murine models, it downregulates Egr-1 mRNA expression, curbing the production of reactive oxygen species (ROS) and inflammatory mediators like IL-8 and MCP-1 .
Preclinical Research Findings
In Vitro Studies
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Human Umbilical Vein Endothelial Cells (HUVECs): Sivelestat (0.1–1.0 µg/mL) inhibited neutrophil migration and adhesion by 40–60% over 72 hours, correlating with reduced ICAM-1 and VCAM-1 expression .
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Human Pulmonary Microvascular Endothelial Cells (HPMECs): Treatment with 50–100 µg/mL alleviated TNF-α-induced oxidative stress via Nrf2/HO-1 pathway activation, restoring cell viability to 85–90% of baseline .
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TMK‐1 Gastric Cancer Cells: Sivelestat (0.1–1000 µg/mL) suppressed TGF-α release by 30–70%, inhibiting NE-driven tumor progression .
In Vivo Efficacy
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Ventilator-Induced Lung Injury (VILI): Intraperitoneal administration of 100 mg/kg in mice reduced pulmonary apoptosis by 50% and decreased IL-6 and TNF-α levels by 40–60% .
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Renal Ischemia-Reperfusion Injury: Dosing at 150 mg/kg every 12 hours lowered renal cell apoptosis by 35% and improved creatinine clearance by 25% .
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Cardiopulmonary Bypass Model (Piglets): Sivelestat improved oxygenation indices () by 30% and reduced neutrophil infiltration in lung tissue .
Model | Dose | Key Effect | Mechanism |
---|---|---|---|
VILI (Mice) | 100 mg/kg | ↓ Apoptosis, ↓ IL-6/TNF-α | JNK/Egr-1 inhibition |
Renal I/R (Mice) | 150 mg/kg | ↑ Creatinine clearance, ↓ apoptosis | Oxidative stress reduction |
HPMECs (In Vitro) | 50–100 µg/mL | ↑ Cell viability (85–90%) | Nrf2/HO-1 activation |
Clinical Applications and Trial Data
Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)
A meta-analysis of 15 clinical trials () revealed that sivelestat reduced 28–30-day mortality by 19% (RR = 0.81, 95% CI = 0.66–0.98) and shortened mechanical ventilation duration by 0.32 days (SMD = −0.32) . Patients exhibited a 3.57-day increase in ventilator-free days (95% CI = 3.42–3.73) and improved oxygenation () by 88% on day 3 .
Postoperative Management in Aortic Dissection
In a study of 71 patients with acute type A aortic dissection (ATAAD), sivelestat () reduced mortality from 13.73% to 10% and improved 48-hour oxygenation indices (260 ± 66 vs. 149 ± 53 in controls, ) . Postoperative leukocyte counts and procalcitonin levels were significantly lower in the sivelestat group ( and , respectively) .
Table 3: Clinical Outcomes in ATAAD Patients
Parameter | Control Group () | Sivelestat Group () | -Value |
---|---|---|---|
48-h | 149 ± 53 | 260 ± 66 | 0.001 |
72-h | 165 ± 66 | 288 ± 95 | 0.002 |
Postoperative WBC (×10⁹/L) | 10.02 ± 4.67 | 12.78 ± 4.44 | 0.026 |
Future Directions and Research Gaps
While sivelestat has demonstrated efficacy in ALI/ARDS and postoperative care, large-scale multinational trials are needed to validate its benefits in sepsis-induced organ injury and chronic inflammatory conditions . Emerging preclinical data suggest potential applications in neutrophilic asthma and cancer-associated inflammation, warranting further investigation .
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